Spectroscopic and Structural Elucidation of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone: A Technical Guide
Spectroscopic and Structural Elucidation of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone is a halogenated aromatic ketone containing a morpholine moiety. This compound and its analogs are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine ring as a key pharmacophore that can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability. The presence of a brominated and difluorinated phenyl ring offers multiple sites for further chemical modification, making it a versatile synthetic intermediate. This guide provides an in-depth analysis of the spectral data (NMR, IR, and MS) for (4-Bromo-2,5-difluorophenyl)(morpholino)methanone, offering a framework for its synthesis, characterization, and structural verification.
Molecular Structure and Key Features
The structural integrity of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is confirmed through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides unique insights into the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the title compound.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
| Ion | Expected m/z | Notes |
| [M]⁺ | 305 | Corresponding to the ⁷⁹Br isotope |
| [M+2]⁺ | 307 | Corresponding to the ⁸¹Br isotope |
Fragmentation Pattern: The primary fragmentation is expected to occur at the amide bond, leading to the formation of the 4-bromo-2,5-difluorobenzoyl cation and the morpholino radical, or vice versa.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
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Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
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Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
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Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
The IR spectrum of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is expected to exhibit several characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1640-1680 | Strong |
| C-N (Amide) | 1250-1350 | Medium-Strong |
| C-O-C (Ether in Morpholine) | 1110-1120 | Strong |
| Aromatic C=C | 1450-1600 | Medium |
| C-F | 1100-1250 | Strong |
| C-Br | 500-600 | Medium-Weak |
The carbonyl (C=O) stretching frequency is a particularly diagnostic peak for this class of compounds. Its position can be influenced by the electronic effects of the substituents on the phenyl ring.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
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Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
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Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the morpholine ring.
Expected Chemical Shifts (in CDCl₃):
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.6 | Multiplet | 2H |
| Morpholine-H (adjacent to O) | 3.6 - 3.8 | Triplet | 4H |
| Morpholine-H (adjacent to N) | 3.4 - 3.6 | Triplet | 4H |
The signals for the morpholine protons may appear as broad triplets or a complex multiplet due to the chair-to-chair interconversion of the morpholine ring at room temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-F | 150 - 165 (with C-F coupling) |
| Aromatic C-H | 110 - 130 |
| Morpholine C (adjacent to O) | 66 - 68 |
| Morpholine C (adjacent to N) | 42 - 48 |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
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Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Synthesis of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone
A plausible synthetic route involves the amidation of 4-bromo-2,5-difluorobenzoyl chloride with morpholine.
Caption: Synthetic pathway for (4-Bromo-2,5-difluorophenyl)(morpholino)methanone.
Experimental Protocol: Synthesis
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Acyl Chloride Formation: 4-Bromo-2,5-difluorobenzoic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in the presence of a catalytic amount of DMF in an inert solvent like dichloromethane until the reaction is complete (monitored by the cessation of gas evolution). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-bromo-2,5-difluorobenzoyl chloride.
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Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and a solution of morpholine (2.2 equivalents, with one equivalent acting as a base to quench the HCl byproduct) in the same solvent is added dropwise with stirring.
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Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the pure (4-Bromo-2,5-difluorophenyl)(morpholino)methanone.
Conclusion
The structural elucidation of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The expected spectral data, in conjunction with a reliable synthetic protocol, provide a comprehensive framework for the preparation and characterization of this valuable synthetic intermediate. The detailed analysis presented in this guide serves as a practical resource for researchers engaged in the synthesis and development of novel chemical entities for pharmaceutical and other applications.
References
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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NIST Chemistry WebBook. (n.d.). Methanone, (4-bromophenyl)phenyl-. National Institute of Standards and Technology. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Royal Society of Chemistry. (2013). Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]
